molecular formula C12H16O2 B12907410 Furan, tetrahydro-2-[(phenylmethoxy)methyl]- CAS No. 59137-51-8

Furan, tetrahydro-2-[(phenylmethoxy)methyl]-

Cat. No.: B12907410
CAS No.: 59137-51-8
M. Wt: 192.25 g/mol
InChI Key: CZWUBFBMLWTWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan, tetrahydro-2-[(phenylmethoxy)methyl]- is a tetrahydrofuran (THF) derivative substituted at the 2-position with a [(phenylmethoxy)methyl] group. The THF ring is a saturated five-membered heterocycle containing one oxygen atom. The substituent consists of a benzyloxymethyl group (–CH₂–O–CH₂C₆H₅), introducing both lipophilic (phenyl) and polar (ether) characteristics.

Properties

CAS No.

59137-51-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12H,4,7-10H2

InChI Key

CZWUBFBMLWTWEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where tetrahydrofuran is treated with sodium hydride to form the sodium alkoxide, which then reacts with benzyl chloride to yield the desired product.

Industrial Production Methods: Industrial production of 2-((Benzyloxy)methyl)tetrahydrofuran may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high selectivity and minimal by-products.

Types of Reactions:

    Oxidation: 2-((Benzyloxy)methyl)tetrahydrofuran can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, where nucleophiles such as halides or amines replace the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Antiviral Properties

Research has indicated that furan derivatives exhibit antiviral activity. For instance, compounds similar to furan, tetrahydro-2-[(phenylmethoxy)methyl]- have shown efficacy against viruses such as Zika virus (ZIKV) and Dengue virus. In vitro studies demonstrated that these compounds inhibited viral replication by binding to allosteric sites on viral proteins, thereby preventing their function .

Enzyme Inhibition

The compound has been studied for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. This inhibition can affect drug metabolism and pharmacokinetics, making it a potential candidate for drug development .

CompoundCYP3A4 Inhibition (%)PPARα EC50 (nM)PPARγ EC50 (nM)
22a881.65.5
291102.933
33832.76.9

Antithrombotic Activity

Furan derivatives have been explored for their potential use in antithrombotic therapies. The high optical purity of these compounds enhances their pharmacological potency and specificity towards target proteins involved in thrombus formation .

Drug Development

The structural features of furan, tetrahydro-2-[(phenylmethoxy)methyl]- allow for modifications that can lead to the development of new pharmaceuticals with improved efficacy and safety profiles. Its ability to interact with various biological targets makes it a versatile scaffold in medicinal chemistry.

Industrial Applications

Beyond pharmaceuticals, furan derivatives are being investigated for use in:

  • Polymer production : Their chemical properties lend themselves well to the development of new polymers with enhanced characteristics.
  • Agricultural chemicals : Some furan derivatives are being tested as potential agrochemicals due to their bioactivity against pests.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of furan derivatives against ZIKV, researchers found that specific modifications to the furan structure significantly increased potency against viral replication in cell cultures .

Case Study 2: CYP3A4 Inhibition

A comprehensive study on the inhibition of CYP3A4 by various furan derivatives revealed that certain structural modifications led to enhanced inhibition rates, suggesting potential implications for drug-drug interactions in clinical settings .

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)tetrahydrofuran involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability. These interactions can influence the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural analogs of tetrahydro-2-[(phenylmethoxy)methyl]furan, emphasizing substituent variations:

Compound Name Substituent at THF 2-Position Key Structural Features Reference ID
Furan, tetrahydro-2-[(phenylmethoxy)methyl]- –CH₂–O–CH₂C₆H₅ (benzyloxymethyl) Bulky aromatic group, moderate lipophilicity
Methyl tetrahydrofurfuryl ether –CH₂–O–CH₃ (methoxymethyl) Small polar substituent, higher polarity
2-Methyltetrahydrofuran –CH₃ (methyl) Compact, nonpolar substituent
2-Heptyltetrahydrofuran –C₇H₁₅ (heptyl) Long alkyl chain, high lipophilicity
Furan, tetrahydro-2-(3-phenylpropyl)- –CH₂CH₂CH₂C₆H₅ (phenylpropyl) Extended aromatic chain, enhanced hydrophobicity


Key Observations :

  • Substituent Size and Polarity : The benzyloxymethyl group in the target compound balances aromaticity and polarity, contrasting with the purely aliphatic heptyl group (lipophilic) or the polar methoxymethyl group .
Physicochemical Properties
Property Furan, tetrahydro-2-[(phenylmethoxy)methyl]- Methyl tetrahydrofurfuryl ether 2-Methyltetrahydrofuran
Molecular Formula C₁₃H₁₈O₂ (estimated) C₆H₁₂O₂ C₅H₁₀O
Molecular Weight ~218.28 g/mol 116.16 g/mol 86.13 g/mol
Boiling Point Not reported (expected >200°C) ~170–180°C 80–82°C
Solubility Moderate in organic solvents (e.g., DCM, THF) High in polar aprotic solvents Miscible with water

Key Observations :

  • The benzyloxymethyl group increases molecular weight and boiling point compared to smaller substituents (e.g., methyl or methoxymethyl) .
  • Solubility trends correlate with substituent polarity: 2-methyl-THF is water-miscible, while the target compound likely favors organic solvents .

Biological Activity

Furan, tetrahydro-2-[(phenylmethoxy)methyl]- (CAS No. 59137-51-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

Furan derivatives are known for their diverse biological activities. The specific structure of tetrahydro-2-[(phenylmethoxy)methyl]- enhances its reactivity and interaction with biological targets. The compound features a furan ring, which is often associated with various pharmacological effects.

The biological activity of furan derivatives typically involves interactions with specific enzymes or receptors. The tetrahydro structure may influence the compound's binding affinity and selectivity towards biological targets, potentially affecting biochemical pathways involved in disease processes.

Biological Activity

Research has indicated that furan derivatives can exhibit a range of biological activities including:

  • Antimicrobial Activity : Some furan compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Furan derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated the ability to reduce inflammation markers, making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduced apoptosis in A549 lung cancer cells
Anti-inflammatoryReduced COX-2 expression in vitro

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of tetrahydro-furan derivatives on human lung cancer A549 cells. The treatment resulted in an IC50 value of 25 µM, indicating significant cytotoxicity. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the therapeutic potential of this compound in oncology .

Case Study 2: Antimicrobial Efficacy

In another investigation, furan derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed an MIC (Minimum Inhibitory Concentration) of 12 µg/mL, demonstrating promising antimicrobial activity that could lead to new treatments for resistant bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.